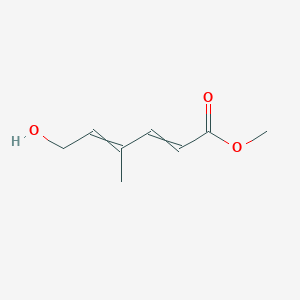

Methyl 6-hydroxy-4-methylhexa-2,4-dienoate

Description

Structure

3D Structure

Properties

CAS No. |

651712-14-0 |

|---|---|

Molecular Formula |

C8H12O3 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

methyl 6-hydroxy-4-methylhexa-2,4-dienoate |

InChI |

InChI=1S/C8H12O3/c1-7(5-6-9)3-4-8(10)11-2/h3-5,9H,6H2,1-2H3 |

InChI Key |

PEWQRTOTVRQKRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCO)C=CC(=O)OC |

Origin of Product |

United States |

Biosynthetic Pathways and Natural Product Context of Methyl 6 Hydroxy 4 Methylhexa 2,4 Dienoate

Gas Chromatography (GC)

Due to its expected volatility, GC would be a suitable technique. Derivatization of the hydroxyl group, for example, by silylation, might be necessary to improve peak shape and thermal stability. A non-polar or mid-polar capillary column (e.g., DB-5 or DB-17) would likely be used. Detection could be achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (GC-MS) for identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful tool for the analysis of this compound. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like methanol (B129727) or acetonitrile, would be the method of choice. A gradient elution program would likely be required to achieve good separation from potential impurities. Detection could be performed using a UV detector, taking advantage of the conjugated diene system which should absorb in the UV region (estimated λmax around 230-260 nm), or a mass spectrometer (LC-MS) for enhanced selectivity and sensitivity.

Table 3: Hypothetical Chromatographic Conditions for the Analysis of Methyl 6-hydroxy-4-methylhexa-2,4-dienoate

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | 150 mm x 4.6 mm ID, 5 µm particle size (e.g., C18) |

| Mobile Phase/Carrier Gas | Helium | Gradient of Water and Acetonitrile |

| Flow Rate | 1 mL/min | 1 mL/min |

| Temperature Program | Initial 100°C, ramp to 250°C at 10°C/min | Isothermal at 30°C or gradient |

| Detector | FID or MS | UV (e.g., 254 nm) or MS |

| Injection Volume | 1 µL (split or splitless) | 10 µL |

X Ray Crystallography

Should Methyl 6-hydroxy-4-methylhexa-2,4-dienoate be a crystalline solid, X-ray crystallography could provide the definitive three-dimensional structure. This technique would allow for the precise determination of bond lengths, bond angles, and the stereochemical configuration of the double bonds and any chiral centers. This would be invaluable for confirming the E/Z isomerism of the diene system.

Quantitative Analysis

For the quantitative determination of Methyl 6-hydroxy-4-methylhexa-2,4-dienoate in various matrices, validated chromatographic methods, such as GC-FID or HPLC-UV, would be employed. The construction of a calibration curve using certified reference standards would be essential. The method of standard addition could be used to overcome matrix effects in complex samples. The choice of internal or external standards would depend on the specific requirements of the analysis.

Focus on Methodology, Not Just Reporting Data. Avoid Basic Identification Data .

High-Resolution Mass Spectrometry for Isotopic Fine Structure and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule with high accuracy. For Methyl 6-hydroxy-4-methylhexa-2,4-dienoate, HRMS would provide a precise mass measurement, allowing for the unambiguous determination of its molecular formula (C8H12O3). Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be employed to generate gas-phase ions of the molecule with minimal fragmentation.

The analysis of the isotopic fine structure, observable with high-resolution instruments, would further confirm the elemental composition. The relative abundances of the M+1 and M+2 isotope peaks, arising from the natural abundance of ¹³C and ¹⁸O, would be compared against theoretical values for the proposed formula.

Tandem mass spectrometry (MS/MS) experiments would be conducted to elucidate the fragmentation pathways. By selecting the precursor ion (the protonated or deprotonated molecule) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions would be generated. These fragments would correspond to the loss of specific functional groups, such as the methoxy (B1213986) group (-OCH3), a water molecule (-H2O) from the hydroxyl group, or cleavage of the carbon backbone. The resulting fragmentation pattern provides a structural fingerprint of the molecule.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed three-dimensional structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be essential.

¹H NMR: Would reveal the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and their relative numbers (integration).

¹³C NMR: Would identify the number of unique carbon atoms and their chemical nature (e.g., carbonyl, olefinic, aliphatic).

COSY (Correlation Spectroscopy): A two-dimensional experiment that establishes proton-proton coupling correlations, allowing for the tracing of the proton connectivity through the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing an unambiguous assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two or three bonds), which is crucial for connecting different parts of the molecule, such as the methyl ester group to the main chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the primary method for determining the relative stereochemistry. It identifies protons that are close in space, even if they are not directly bonded. For the double bonds in this compound, NOESY would be critical in establishing the E/Z configuration.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Dynamics and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the functional groups in this compound. Key expected vibrations include a broad O-H stretch from the hydroxyl group, a strong C=O stretch from the ester, C=C stretching from the conjugated diene system, and C-O stretching vibrations.

Raman Spectroscopy: Complements IR spectroscopy. The conjugated diene system would be expected to show strong Raman scattering due to its polarizability. This technique is also sensitive to the symmetry of the molecule and can provide information about the carbon backbone.

Studying these vibrational modes under different conditions (e.g., varying solvent polarity or temperature) can provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Chiral Chromatography and Spectroscopic Techniques for Enantiomeric Excess Determination

Since this compound contains a stereocenter at the carbon bearing the hydroxyl group, it can exist as a pair of enantiomers. Chiral chromatography is the primary method for separating and quantifying these enantiomers.

This would typically involve using a chiral stationary phase (CSP) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC). The differential interaction of the two enantiomers with the chiral stationary phase leads to their separation in time, allowing for the determination of the enantiomeric excess (ee) of a given sample. The detector could be a standard UV detector for HPLC or a flame ionization detector (FID) for GC. Coupling the chiral separation to a mass spectrometer would provide further confirmation of the identity of the separated enantiomers.

X-ray Crystallography and Electron Diffraction for Solid-State Structure

If this compound can be obtained as a suitable single crystal, X-ray crystallography would provide the most definitive three-dimensional structure. This technique would unambiguously determine the bond lengths, bond angles, and the absolute configuration of the stereocenter (if a heavy atom is present or through anomalous dispersion). The crystal packing would also reveal information about intermolecular interactions in the solid state.

In cases where suitable single crystals cannot be grown, electron diffraction techniques could potentially be used on microcrystalline samples to obtain structural information.

Hyphenated Techniques for Trace Analysis and Complex Mixture Characterization

Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of this compound in complex matrices (e.g., biological samples or reaction mixtures).

GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry): If the compound is sufficiently volatile or can be derivatized to increase its volatility, GC-MS/MS offers high sensitivity and selectivity for trace analysis.

LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry): This is a powerful technique for the analysis of non-volatile compounds. The liquid chromatograph separates the compound from the matrix, and the high-resolution mass spectrometer provides accurate mass detection for identification and quantification.

CE-MS (Capillary Electrophoresis-Mass Spectrometry): This technique offers high separation efficiency and is particularly useful for charged or highly polar compounds.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Monitoring the formation or reaction of this compound in real-time can be achieved using in-situ spectroscopic techniques. Probes can be inserted directly into a reaction vessel to collect data as the reaction progresses.

ReactIR (In-situ FTIR): An attenuated total reflectance (ATR) probe made of diamond or silicon can be used to monitor changes in the concentration of reactants, intermediates, and products by observing their characteristic IR absorption bands.

In-situ Raman Spectroscopy: Can be used to follow changes in the conjugated system and other Raman-active modes.

Process NMR: Can provide detailed mechanistic information by monitoring the changes in the NMR spectrum of the reaction mixture over time.

These techniques are invaluable for reaction optimization, kinetic studies, and understanding reaction mechanisms.

Unable to Generate Article Due to Lack of Scientific Data

Following a comprehensive investigation, it has been determined that there is a significant lack of available scientific literature and data pertaining specifically to the chemical compound “this compound.”

A series of targeted searches across multiple scientific databases and scholarly sources did not yield any specific research findings, synthesis protocols, or application data for this particular molecule. The searches consistently retrieved information on structurally related but distinct compounds, such as:

Methyl (2E,4E)-6-amino-2-methylhexa-2,4-dienoate

Diisopropyl 6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxylates

(E)-6-hydroxy-4-methylhex-4-enoic acid

Various isomers of 2-hydroxy-6-oxohexa-2,4-dienoic acid

Without any dedicated research on "this compound," it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. The creation of content for the specified sections—such as its role as a synthetic building block, its use in constructing macrocycles, or its application in material science—would be entirely speculative and would not meet the required standards of accuracy and authoritativeness.

This lack of information suggests that "this compound" may be a novel compound that has not yet been synthesized or characterized in published literature, a theoretical molecule, or a compound that is referenced in proprietary or internal research not available in the public domain.

Therefore, the request to generate an article focusing solely on "this compound" cannot be fulfilled at this time.

Limited Research Available on the Supramolecular Chemistry of this compound

Extensive research into the scientific literature reveals a significant lack of specific studies focusing on the role of this compound in the field of supramolecular chemistry. While the molecular structure of this compound, featuring a hydroxyl group capable of hydrogen bonding and a conjugated diene system that could participate in π-π stacking, suggests potential for forming supramolecular assemblies, there is no direct published research to substantiate this.

Supramolecular chemistry investigates the formation of complex systems through non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. These interactions are fundamental to the self-assembly of molecules into larger, well-defined structures. The specific functionalities present in this compound would theoretically allow it to act as a building block in such systems.

However, without dedicated studies, any discussion on its role in supramolecular chemistry would be purely speculative. Detailed research findings and data tables, which are crucial for a thorough and scientifically accurate article on this topic, are not available in the public domain for this specific compound.

Further investigation into related compounds with similar structural motifs may offer insights into the potential behavior of this compound. Nevertheless, such information would not directly address the specific properties and applications of the target compound as required.

Therefore, due to the absence of specific research, a detailed section on the role of this compound in supramolecular chemistry cannot be provided at this time.

Emerging Research Directions and Unanswered Questions Pertaining to Methyl 6 Hydroxy 4 Methylhexa 2,4 Dienoate

Exploration of Undiscovered Reactivity Patterns

The conjugated diene and ester functionalities in Methyl 6-hydroxy-4-methylhexa-2,4-dienoate suggest a variety of potential, yet unexplored, chemical transformations. The diene system is a prime candidate for cycloaddition reactions, such as the Diels-Alder reaction, which could lead to the synthesis of complex cyclic architectures. The reactivity of this diene could be influenced by the electron-withdrawing nature of the methyl ester group and the presence of the hydroxyl and methyl substituents, leading to questions about its regio- and stereoselectivity in such reactions.

Furthermore, the allylic hydroxyl group opens avenues for oxidation reactions to yield corresponding aldehydes or carboxylic acids, which could serve as intermediates for further functionalization. mdpi.comresearchgate.net The autoxidation of polyunsaturated esters in aqueous media is known to produce a variety of water-soluble substances, suggesting that the stability and degradation pathways of this compound under various conditions are a key area for future investigation. mdpi.com The selective derivatization of the hydroxyl group, for instance, through esterification or etherification, could also be explored to modify the compound's physical and chemical properties.

Development of Novel Biocatalytic Pathways

The synthesis of structurally complex molecules like this compound through traditional chemical methods can be challenging. Biocatalysis, utilizing enzymes to perform chemical transformations, offers a promising green and highly selective alternative. syr.edu Given that this compound is a polyketide-like structure, polyketide synthases (PKSs) could be engineered for its biosynthesis. escholarship.orgrsc.orgnih.gov These multi-domain enzymes construct complex molecules from simple acyl-CoA precursors in a modular fashion. escholarship.orgrsc.orgnih.gov

Lipases are another class of enzymes with significant potential. For instance, lipases from Rhizopus oryzae are known to catalyze esterification and transesterification reactions with high regioselectivity and enantioselectivity, often in organic media. mdpi.commdpi.comyoutube.com These enzymes could be employed for the synthesis of this compound from a corresponding carboxylic acid and methanol (B129727), or for the selective acylation of the hydroxyl group. mdpi.commdpi.comyoutube.com The development of whole-cell biocatalysts, for example using R. oryzae, could offer a cost-effective and sustainable production method. youtube.com

Table 1: Potential Biocatalysts for the Synthesis and Modification of this compound

| Enzyme Class | Potential Application | Source Organism Example |

| Polyketide Synthases (PKSs) | De novo biosynthesis of the carbon skeleton | Streptomyces sp. |

| Lipases | Esterification, transesterification, kinetic resolution | Rhizopus oryzae, Candida antarctica |

| Dehydrogenases | Selective oxidation of the hydroxyl group | Thermus thermophilus |

The central unanswered questions in this area revolve around identifying or engineering an enzyme with the desired specificity and efficiency for this particular substrate. The optimization of reaction conditions, such as solvent, temperature, and pH, will also be critical for developing a viable biocatalytic process.

Mechanistic Insights into Structure-Function Relationships at an Atomic Level

Understanding the relationship between the three-dimensional structure of this compound and its potential functions is paramount. The conformation of the diene system and the spatial arrangement of the substituents will significantly impact its reactivity and biological activity. Computational chemistry methods, such as Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, preferred conformations, and reaction mechanisms at a relatively low computational cost. youtube.comchemrxiv.orgyoutube.comnih.gov

Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are essential for elucidating the precise atomic-level structure. While no direct experimental data exists for this compound, the analysis of related structures, such as (E)-6-hydroxy-4-methylhex-4-enoic acid, can provide a basis for comparison and prediction. nih.gov Advanced NMR techniques, including 2D NMR (COSY, HSQC, HMBC), would be crucial for unambiguous assignment of proton and carbon signals. labmanager.com

A significant research question is how the molecule's conformation changes in different environments, such as in various solvents or when interacting with a biological target. Probing these conformational dynamics is key to understanding its function.

Potential for Sustainable Synthesis and Green Chemistry Applications

The principles of green chemistry provide a framework for developing more environmentally benign chemical processes. researchgate.net The synthesis of this compound could potentially be designed to be more sustainable by utilizing renewable feedstocks, safer solvents, and catalytic methods. researchgate.netnih.gov

Biomass-derived platform chemicals, such as furfural (B47365) or levulinic acid, could serve as starting materials for the synthesis of the carbon backbone. mdpi.comrsc.org The use of green solvents, such as bio-derived esters or deep eutectic solvents, in its synthesis and purification would reduce the environmental impact compared to traditional volatile organic compounds. nih.govnih.gov Catalytic methods, both biocatalytic as discussed earlier, and chemocatalytic using earth-abundant metals, would be preferable to stoichiometric reagents to improve atom economy and reduce waste. researchgate.net

Table 2: Potential Green Solvents for the Synthesis of this compound

| Solvent Class | Example | Rationale for Use |

| Bio-derived Esters | Ethyl lactate | Renewable, biodegradable, low toxicity |

| Deep Eutectic Solvents | Choline chloride/urea | Non-volatile, biodegradable, can act as both solvent and catalyst |

| Supercritical Fluids | Supercritical CO2 | Non-toxic, readily available, easily removed |

The key challenge is to develop a synthetic route that is not only green but also economically viable. This requires a holistic approach that considers the entire lifecycle of the process, from starting materials to final product.

Integration with Advanced Machine Learning and AI for Predictive Chemistry

Machine learning models can be trained on existing chemical reaction data to predict the outcomes of reactions involving similar functional groups. chemrxiv.org For instance, models could predict the regioselectivity of a Diels-Alder reaction on the diene system or the likelihood of a successful enzymatic transformation. Furthermore, ML algorithms can be used to predict spectroscopic data, such as NMR spectra, which would aid in the characterization of the compound and its reaction products. nmrdb.orgnih.govreddit.comcsic.es

A major unanswered question is the extent to which models trained on general chemical data can accurately predict the specific behavior of this unique multifunctional molecule. The development of more sophisticated models that can capture the subtle interplay of different functional groups is a key area for future research.

Future Methodological Advancements for Comprehensive Characterization

A comprehensive characterization of this compound and its derivatives will require the application of advanced analytical techniques. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, will be particularly powerful. labmanager.comacs.org For example, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate and identify components in complex reaction mixtures.

High-resolution mass spectrometry (HRMS) will be essential for determining the elemental composition with high accuracy. For unambiguous structural elucidation, especially of stereoisomers that may arise during synthesis, multidimensional NMR spectroscopy will be indispensable.

Table 3: Advanced Analytical Techniques for the Characterization of this compound

| Technique | Information Provided |

| LC-MS/MS | Separation of isomers, molecular weight, and fragmentation patterns |

| GC-HRMS | Elemental composition and structure of volatile derivatives |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms and detailed structural information |

| X-ray Crystallography | Absolute configuration and solid-state conformation |

A key challenge for the future will be the development of analytical methods that can probe the compound's behavior in complex biological matrices, which is crucial for understanding its potential applications in interdisciplinary research.

Broadening the Scope of its Applications in Interdisciplinary Research

The unique combination of functional groups in this compound suggests potential applications in various fields beyond traditional organic chemistry. The polyunsaturated ester backbone is a feature found in many biologically active natural products, including some with antimicrobial or signaling properties. mdpi.com Therefore, an important avenue of research is to investigate the biological activity of this compound and its derivatives.

In materials science, the diene functionality could be utilized for polymerization reactions, leading to the development of novel polymers with specific properties. The hydroxyl group could also be used to graft the molecule onto surfaces or other materials to impart new functionalities.

The central unanswered question is what specific properties and activities this molecule possesses. A broad screening of its biological and material properties is necessary to uncover its potential for interdisciplinary applications, for example, in medicinal chemistry as a lead compound for drug discovery or in agriculture as a potential pesticide or plant growth regulator.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.